Veledimex racemate
Overview
Description
Veledimex racemate is the racemic form of veledimex, an orally available, small-molecule ligand that activates the RheoSwitch Therapeutic System. It is used in scientific research, particularly in the field of gene therapy, due to its ability to control the expression of target genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Veledimex racemate is synthesized through a series of chemical reactions involving diacylhydrazine as a key intermediate. The synthetic route typically involves the formation of the diacylhydrazine core, followed by functional group modifications to achieve the desired molecular structure .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Veledimex racemate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Veledimex racemate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in various chemical reactions to study its effects on reaction mechanisms and outcomes.
Biology: Employed in gene therapy research to control the expression of target genes using the RheoSwitch Therapeutic System.
Medicine: Investigated for its potential in treating various cancers, including glioblastoma and breast cancer, by regulating the expression of therapeutic genes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Veledimex racemate exerts its effects by binding to the ecdysone receptor (EcR) in the RheoSwitch Therapeutic System. This binding activates the expression of target genes, leading to the production of therapeutic proteins. The molecular targets and pathways involved include the interleukin-12 (IL-12) pathway, which plays a critical role in stimulating anti-cancer immune responses .
Comparison with Similar Compounds
Similar Compounds
Veledimex (S enantiomer): The S enantiomer of veledimex, which has similar properties but different stereochemistry.
Diacylhydrazine derivatives: Compounds with a similar core structure but different functional groups
Uniqueness
Veledimex racemate is unique due to its ability to activate the RheoSwitch Therapeutic System, making it a valuable tool in gene therapy research. Its racemic nature allows for a broader range of biological activity compared to its enantiomeric counterparts .
Properties
IUPAC Name |
N'-(3,5-dimethylbenzoyl)-N'-(2,2-dimethylhexan-3-yl)-2-ethyl-3-methoxybenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZPGLVHLSWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119497 | |
Record name | 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755013-59-3 | |
Record name | 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=755013-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[1-(1,1-dimethylethyl)butyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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